molecular formula C19H16BrF3N2O3 B5243316 5-(4-bromobenzoyl)-4-hydroxy-6-(4-methylphenyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone

5-(4-bromobenzoyl)-4-hydroxy-6-(4-methylphenyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone

Cat. No.: B5243316
M. Wt: 457.2 g/mol
InChI Key: NIODRQCZEOICID-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidinone class, characterized by a six-membered ring containing two nitrogen atoms and functionalized with a 4-bromobenzoyl group, a 4-methylphenyl substituent, a hydroxyl group, and a trifluoromethyl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromine atom may influence electronic properties and binding interactions .

Properties

IUPAC Name

5-(4-bromobenzoyl)-4-hydroxy-6-(4-methylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrF3N2O3/c1-10-2-4-11(5-3-10)15-14(16(26)12-6-8-13(20)9-7-12)18(28,19(21,22)23)25-17(27)24-15/h2-9,14-15,28H,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIODRQCZEOICID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Variations

The following table summarizes structural differences between the target compound and its analogues:

Compound Name Benzoyl Substituent Aryl/Functional Group Additional Features Reference
Target Compound : 5-(4-Bromobenzoyl)-4-hydroxy-6-(4-methylphenyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone 4-Bromo 4-Methylphenyl Hydroxy, trifluoromethyl
5-(4-Chlorobenzoyl)-4-hydroxy-6-[5-(2-nitrophenyl)-2-furyl]-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one 4-Chloro 5-(2-Nitrophenyl)-2-furyl Hydroxy, trifluoromethyl
5-Benzoyl-4-hydroxy-6-(4-nitrophenyl)-4-trifluoromethyl-3,4,5,6-tetrahydro-pyrimidin-2(1H)-one Unsubstituted benzoyl 4-Nitrophenyl Hydroxy, trifluoromethyl
5-Benzoyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one Unsubstituted benzoyl 4-Fluorophenyl Hydroxy, trifluoromethyl
5-(4-Chlorobenzoyl)-4-hydroxy-6-(3-nitrophenyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone 4-Chloro 3-Nitrophenyl Hydroxy, trifluoromethyl
4-Hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one Thiophene-2-carbonyl 4-Hydroxy-3-methoxyphenyl Hydroxy, trifluoromethyl

Impact of Substituents on Properties

  • Bromine vs.
  • Aryl Group Position : The 4-methylphenyl group in the target compound is less electron-withdrawing than the 4-nitrophenyl or 3-nitrophenyl groups in analogues, which could reduce reactivity but improve metabolic stability .
  • Trifluoromethyl Group : Present in all listed compounds, this group consistently improves lipophilicity and resistance to oxidative metabolism .
  • Heterocyclic Modifications : The 2-furyl group in one analogue () introduces conformational rigidity, while the thiophene-2-carbonyl group () may enhance π-π stacking interactions .

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